molecular formula C17H23N5O2S B5573636 N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide

Cat. No.: B5573636
M. Wt: 361.5 g/mol
InChI Key: KWILRDDGDITZCO-UHFFFAOYSA-N
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Description

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide is a useful research compound. Its molecular formula is C17H23N5O2S and its molecular weight is 361.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 361.15724617 g/mol and the complexity rating of the compound is 433. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

DNA Minor Groove Binding

The review on Hoechst 33258 and its analogs discusses the application of synthetic dyes that bind strongly to the minor groove of double-stranded B-DNA, highlighting their use in fluorescent DNA staining and as radioprotectors and topoisomerase inhibitors. These compounds, including N-methyl piperazine derivatives, are essential for rational drug design and molecular investigations of DNA sequence recognition and binding (Issar & Kakkar, 2013).

Therapeutic Applications

Piperacillin/tazobactam's clinical literature review exemplifies how derivatives of piperazine, a structural feature shared with the compound , serve as potent antimicrobials. Such studies are crucial for understanding the efficacy and safety profiles of compounds with similar backbones, guiding their therapeutic use (Sanders, Sanders, Eugene Sanders, & Creighton Univer, 1996).

Chemical Analysis and Pharmacokinetics

Research on Bilastine details the analytical methods for estimating the drug from various matrices, demonstrating the importance of chemical structure in developing analytical and bioanalytical methods. This parallels the need for accurate measurement techniques for compounds like N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide in scientific research (Sharma, Hatware, Bhadane, & Patil, 2021).

Properties

IUPAC Name

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5O2S/c1-3-16-19-20-17(25-16)18-15(23)12-21-8-10-22(11-9-21)13-6-4-5-7-14(13)24-2/h4-7H,3,8-12H2,1-2H3,(H,18,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWILRDDGDITZCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NC(=O)CN2CCN(CC2)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.